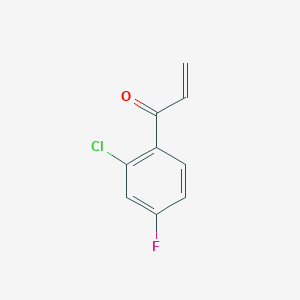

1-(2-Chloro-4-fluorophenyl)prop-2-en-1-one

Beschreibung

1-(2-Chloro-4-fluorophenyl)prop-2-en-1-one is a chalcone derivative characterized by a propenone backbone (C=O-C=C) substituted with a 2-chloro-4-fluorophenyl group at the α-position. This compound belongs to a class of α,β-unsaturated ketones, which are widely studied for their electronic properties, structural versatility, and biological activities . Its synthesis typically involves Claisen-Schmidt condensation between appropriately substituted acetophenones and aldehydes under basic conditions .

Eigenschaften

Molekularformel |

C9H6ClFO |

|---|---|

Molekulargewicht |

184.59 g/mol |

IUPAC-Name |

1-(2-chloro-4-fluorophenyl)prop-2-en-1-one |

InChI |

InChI=1S/C9H6ClFO/c1-2-9(12)7-4-3-6(11)5-8(7)10/h2-5H,1H2 |

InChI-Schlüssel |

YBWLLLAWSJBFMO-UHFFFAOYSA-N |

Kanonische SMILES |

C=CC(=O)C1=C(C=C(C=C1)F)Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-(2-Chloro-4-fluorophenyl)prop-2-en-1-one can be synthesized via the Claisen-Schmidt condensation reaction. This reaction involves the condensation of 2-chloro-4-fluorobenzaldehyde with acetone in the presence of a base such as potassium hydroxide. The reaction is typically carried out in an ethanol solvent at room temperature, yielding the desired chalcone product .

Industrial Production Methods: Industrial production of 1-(2-Chloro-4-fluorophenyl)prop-2-en-1-one follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The product is then purified through recrystallization or chromatography techniques to achieve high purity levels .

Analyse Chemischer Reaktionen

Types of Reactions: 1-(2-Chloro-4-fluorophenyl)prop-2-en-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding epoxides or carboxylic acids.

Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.

Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed:

Oxidation: Epoxides, carboxylic acids.

Reduction: Saturated ketones, alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

1-(2-Chloro-4-fluorophenyl)prop-2-en-1-one has diverse applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

Biology: The compound is used in studies related to enzyme inhibition and receptor binding.

Medicine: Research explores its potential as an anti-inflammatory and anticancer agent.

Industry: It is utilized in the development of agrochemicals and dyes[][3].

Wirkmechanismus

The mechanism of action of 1-(2-Chloro-4-fluorophenyl)prop-2-en-1-one involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access. It can also interact with cellular receptors, modulating signal transduction pathways. These interactions lead to various biological effects, such as anti-inflammatory and anticancer activities .

Vergleich Mit ähnlichen Verbindungen

Halogenation Patterns

- 1-(2-Chloro-4-fluorophenyl)prop-2-en-1-one: The 2-Cl and 4-F substituents create a dipole moment that enhances molecular polarity. DFT studies reveal a planar geometry with intramolecular charge transfer (ICT) between the electron-deficient aryl group and the enone system, leading to a high first hyperpolarizability (β = 4.8 × 10⁻³⁰ esu) .

- (E)-1-(4-Chlorophenyl)-3-(4-methylphenyl)prop-2-en-1-one (): The 4-Cl and 4-Me groups result in a balanced electron-withdrawing/donating effect. The methyl group increases steric bulk, reducing planarity and ICT efficiency (β = 2.1 × 10⁻³⁰ esu) .

- 1-(2,4-Dichloro-5-fluorophenyl)-3-phenylprop-2-en-1-one (): Additional Cl substituents at positions 2 and 5-F amplify electron withdrawal, leading to a red-shifted UV-Vis absorption (λₘₐₓ = 380 nm) compared to the target compound (λₘₐₓ = 350 nm) .

Hydroxyl and Methoxy Substituents

- (E)-3-(4-Fluorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one (): The 2-OH group facilitates hydrogen bonding, increasing solubility in polar solvents (e.g., 25 mg/mL in ethanol) versus the hydrophobic 2-Cl-4-F analog (8 mg/mL) .

- (2E)-3-(2-Chloro-4-fluorophenyl)-1-(3,4-dimethoxyphenyl)prop-2-en-1-one (): Methoxy groups enhance π-conjugation and stabilize excited states, as evidenced by a 15 nm bathochromic shift in fluorescence emission .

Antimicrobial Properties

- 1-(2-Chloro-4-fluorophenyl)prop-2-en-1-one : Moderate activity against Staphylococcus aureus (MIC = 64 µg/mL) due to halogen-driven membrane disruption .

- (E)-3-(4-Chlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one (): The 2-OH group improves binding to bacterial enzymes, lowering MIC to 32 µg/mL .

- (E)-1-(3-Chloro-2,6-dihydroxy-4-methoxyphenyl)-3-(2-fluorophenyl)prop-2-en-1-one (): Exhibits potent antitumor activity (IC₅₀ = 8.2 µM against HeLa cells) via apoptosis induction, surpassing the 2-Cl-4-F derivative (IC₅₀ = 22 µM) .

Nonlinear Optical (NLO) Performance

- 1-(2-Chloro-4-fluorophenyl)prop-2-en-1-one : Polarizability (α) = 3.5 × 10⁻²⁴ esu; hyperpolarizability (β) = 4.8 × 10⁻³⁰ esu .

- (E)-1-(4-Bromophenyl)-3-(4-(dimethylamino)phenyl)prop-2-en-1-one (): The dimethylamino group increases β to 7.2 × 10⁻³⁰ esu but reduces thermal stability (decomposition at 180°C vs. 210°C for the 2-Cl-4-F analog) .

Physicochemical Data Table

Biologische Aktivität

1-(2-Chloro-4-fluorophenyl)prop-2-en-1-one, commonly referred to as a chalcone derivative, has garnered significant attention due to its diverse biological activities. This compound, characterized by its unique structural features, exhibits potential therapeutic applications across various fields, particularly in oncology and infectious disease treatment.

Chemical Structure and Properties

The molecular formula of 1-(2-Chloro-4-fluorophenyl)prop-2-en-1-one is , with a molecular weight of approximately 200.62 g/mol. The compound features an enone functional group, which is crucial for its biological reactivity. The presence of chlorine and fluorine substituents is believed to enhance its binding affinity to biological targets, thereby influencing its pharmacological effects.

Anticancer Properties

Chalcones are known for their anticancer properties, and 1-(2-Chloro-4-fluorophenyl)prop-2-en-1-one is no exception. Research has demonstrated that similar compounds in this class can induce apoptosis in various cancer cell lines, including breast, prostate, and colon cancers. The mechanisms often involve the modulation of signaling pathways related to cell survival and proliferation.

Table 1: Anticancer Activity of Chalcone Derivatives

| Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 1-(2-Chloro-4-fluorophenyl)prop-2-en-1-one | MCF-7 (Breast) | 25 | Induction of apoptosis via ROS generation |

| 1-(4-Bromophenyl)-3-(4-fluorophenyl)prop-2-en-1-one | PC3 (Prostate) | 30 | Inhibition of NF-kB signaling |

| Licochalcone A | HCT116 (Colon) | 20 | Modulation of cell cycle proteins |

Antimicrobial Activity

Chalcones have also been reported to possess antimicrobial properties. The structure of 1-(2-Chloro-4-fluorophenyl)prop-2-en-1-one suggests potential efficacy against various bacterial and fungal strains. Studies indicate that halogenated chalcones can disrupt microbial membranes or inhibit critical enzymatic pathways.

Table 2: Antimicrobial Activity of Chalcone Derivatives

| Compound Name | Microbial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|---|

| 1-(2-Chloro-4-fluorophenyl)prop-2-en-1-one | Staphylococcus aureus | 15 |

| 3-(4-Chlorophenyl)-1-(2-fluoro-4-methoxyphenyl)-2-propen-1-one | Escherichia coli | 20 |

| Licochalcone A | Candida albicans | 10 |

The biological activity of 1-(2-Chloro-4-fluorophenyl)prop-2-en-1-one can be attributed to several mechanisms:

- Reactive Oxygen Species (ROS) Generation : The compound has been shown to induce oxidative stress in cancer cells, leading to apoptosis.

- Enzyme Inhibition : It may inhibit key enzymes involved in metabolic pathways critical for cancer cell survival and proliferation.

- Cell Cycle Arrest : Some studies indicate that chalcones can cause cell cycle arrest at specific phases, preventing tumor growth.

Case Studies

Several studies have highlighted the biological activity of chalcone derivatives similar to 1-(2-Chloro-4-fluorophenyl)prop-2-en-1-one:

- Study on Breast Cancer Cells : A study found that this compound significantly reduced the viability of MCF-7 cells with an IC50 value of approximately 25 µM, primarily through ROS-mediated pathways.

- Antimicrobial Efficacy : Another investigation reported that the compound exhibited potent activity against Staphylococcus aureus with an MIC value of 15 µg/mL, suggesting its potential as a therapeutic agent against bacterial infections.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.